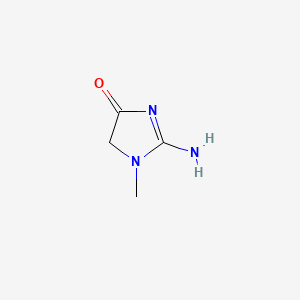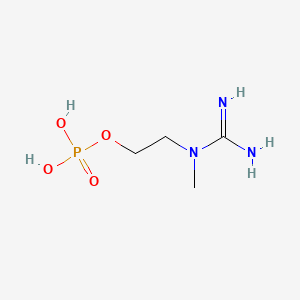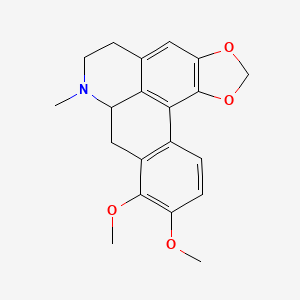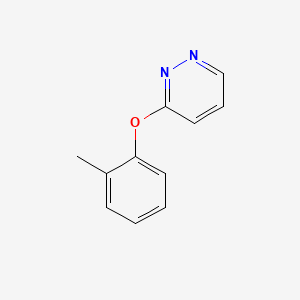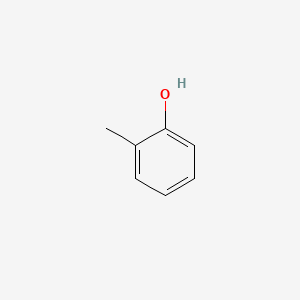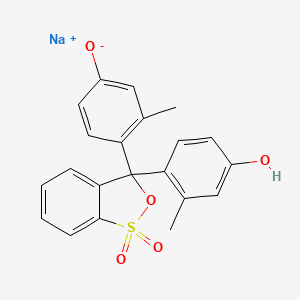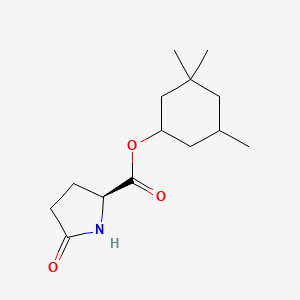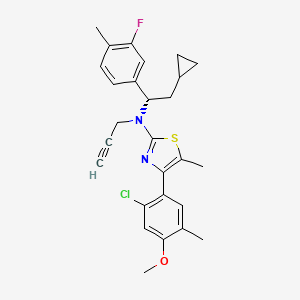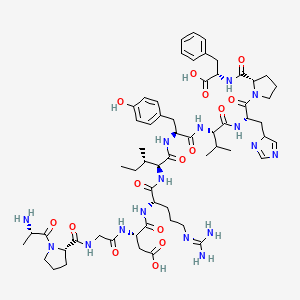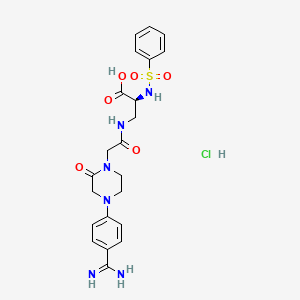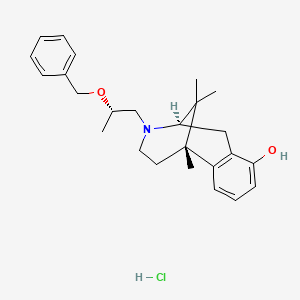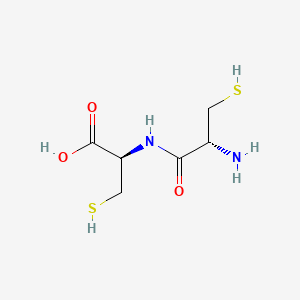
Cysteinylcysteine
Overview
Description
Cysteinylcysteine is a dipeptide composed of two cysteine amino acids linked by a peptide bond. This compound is known for its ability to form complexes with transition metals, making it valuable in metalloprotein research . The presence of two thiol groups in this compound allows it to participate in various biochemical reactions, contributing to its versatility in scientific research.
Mechanism of Action
Target of Action
It’s known that cysteinylcysteine can form complexes with transition metals, which suggests a potential role in metalloprotein research .
Mode of Action
Its ability to form complexes with transition metals suggests that it may interact with these metals and potentially influence their roles in various biological processes .
Biochemical Pathways
Given that cysteine is a crucial component of the antioxidant glutathione and is involved in protein structure and function, it’s plausible that this compound could influence these pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The optimization of these properties is crucial in drug development, as they significantly impact a compound’s bioavailability .
Result of Action
Cysteine residues in proteins can undergo a wide range of oxidative modifications, which can result in cytotoxicity . As a dipeptide of cysteine, this compound might share similar properties.
Action Environment
The stability and activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Cysteinylcysteine, due to its composition, shares many biochemical properties with cysteine. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . Cysteine is chiral, but both D and L -cysteine are found in nature . Cysteine plays an important role in the metabolism of essential biochemical components like heparin, biotin, and coenzyme A . It helps in the detoxification of chemicals and heavy metals . It also protects cells from free radical damage .
Cellular Effects
The cellular effects of this compound are not well-studied. Cysteine, the building block of this compound, has been shown to have significant cellular effects. Due to the ability of thiols to undergo redox reactions, cysteine and cysteinyl residues have antioxidant properties . Its antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans and other organisms .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Cysteine, the building block of this compound, has a well-understood mechanism. An eight-membered ring formed upon oxidation of two neighboring cysteines leads to significant changes in the variable arginine-threonine (RT) loop of the hSH3N domain and alters the helix-sheet packing of the domain .
Temporal Effects in Laboratory Settings
Temporal effects are an important aspect of biochemical research .
Dosage Effects in Animal Models
Animal models play a crucial role in understanding the dosage effects of various compounds .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as cysteine. Cysteine metabolism refers to the biological pathways that consume or create cysteine . The pathways of different amino acids and other metabolites interweave and overlap to create complex systems .
Transport and Distribution
Transport proteins play a significant role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .
Subcellular Localization
The subcellular localization of proteins is a critical aspect of cellular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteinylcysteine can be synthesized through the condensation of two cysteine molecules. The reaction typically involves the activation of the carboxyl group of one cysteine molecule, followed by nucleophilic attack by the amino group of the second cysteine molecule. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where cysteine residues are linked using specific enzymes that catalyze peptide bond formation. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the functional groups of cysteine.
Chemical Reactions Analysis
Types of Reactions: Cysteinylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds in this compound can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed:
Oxidation: Formation of cystine.
Reduction: Regeneration of this compound from disulfide bonds.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Cysteinylcysteine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, particularly in the formation of disulfide bonds.
Biology: this compound is involved in the study of metalloproteins and their interactions with transition metals.
Medicine: It is used in the development of novel therapeutics, particularly those targeting oxidative stress and redox biology.
Industry: this compound is used in the production of flavors and fragrances through Maillard reactions with sugars.
Comparison with Similar Compounds
Cysteine: A single amino acid with a thiol group, involved in protein synthesis and redox biology.
Cystine: A dimer of cysteine formed through disulfide bonds, important for protein structure.
Glutathione: A tripeptide containing cysteine, involved in cellular redox balance and detoxification.
Uniqueness of Cysteinylcysteine: this compound is unique due to its ability to form complexes with transition metals and its dual thiol groups, which enhance its reactivity and versatility in biochemical reactions. This makes it particularly valuable in metalloprotein research and the study of redox biology.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOXRPGTFRBFZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939338 | |
| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-87-8 | |
| Record name | L-Cysteinyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteinylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



